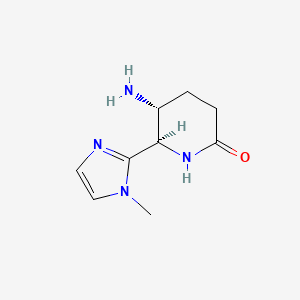
(5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-2-one is a chiral compound with significant potential in various scientific fields. This compound features a piperidin-2-one core with an amino group at the 5th position and a 1-methylimidazol-2-yl substituent at the 6th position. The stereochemistry of the compound is defined by the (5R,6R) configuration, which plays a crucial role in its biological activity and interactions.
Wissenschaftliche Forschungsanwendungen
(5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including neurological disorders and infections.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-2-one typically involves the following steps:
Formation of the Piperidin-2-one Core: The piperidin-2-one core can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,5-diamine, under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 5th position can be introduced via nucleophilic substitution or reductive amination reactions.
Attachment of the 1-Methylimidazol-2-yl Group: The 1-methylimidazol-2-yl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the carbonyl group in the piperidin-2-one core to a hydroxyl group, forming a piperidin-2-ol derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of piperidin-2-ol derivatives.
Substitution: Introduction of various substituents on the amino group or imidazole ring.
Wirkmechanismus
The mechanism of action of (5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity and function.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- (5R,6R)-5-Amino-6-(1-ethylimidazol-2-yl)piperidin-2-one
- (5R,6R)-5-Amino-6-(1-methylimidazol-4-yl)piperidin-2-one
- (5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-3-one
Comparison:
- Structural Differences: The position and nature of the substituents on the imidazole ring or piperidin-2-one core can vary, affecting the compound’s properties and reactivity.
- Biological Activity: The stereochemistry and substituent variations can lead to differences in biological activity, target specificity, and potency.
- Uniqueness: (5R,6R)-5-Amino-6-(1-methylimidazol-2-yl)piperidin-2-one is unique due to its specific (5R,6R) configuration and the presence of the 1-methylimidazol-2-yl group, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(5R,6R)-5-amino-6-(1-methylimidazol-2-yl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-13-5-4-11-9(13)8-6(10)2-3-7(14)12-8/h4-6,8H,2-3,10H2,1H3,(H,12,14)/t6-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHGCOZLRVETJM-HTRCEHHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCC(=O)N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCC(=O)N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
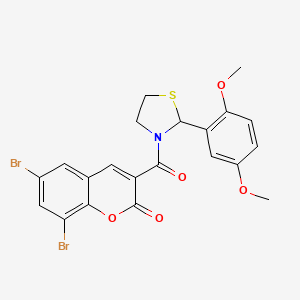
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2353800.png)
![2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane](/img/structure/B2353802.png)
![2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2353803.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2353804.png)
![2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2353805.png)
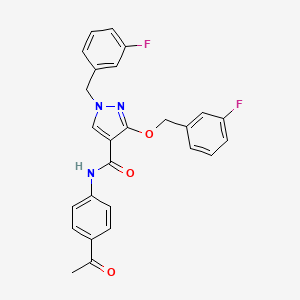
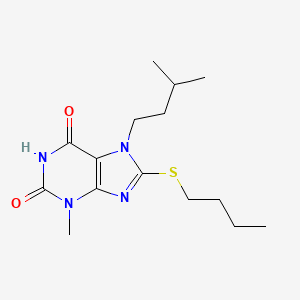
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2353812.png)
![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B2353813.png)
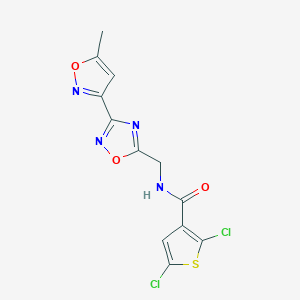
![4-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2353815.png)
![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2353818.png)

